REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:16])([O-:15])[O-:14].[Ca+2:17]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Ca+2:17].[C:7]([O-:12])(=[O:11])[CH:8]([CH3:10])[OH:9].[C:13](=[O:14])([O-:16])[O-:15].[Ca+2:17] |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |